N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide
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Overview
Description
“N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide” is a chemical compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Structure Analysis
The molecular structure of “this compound” involves a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Structure–activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 587.1±56.0 °C and a density of 1.321±0.06 g/cm3 .Future Directions
The future directions for “N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications in various therapeutic areas. As piperidine derivatives are being utilized in different therapeutic applications , “this compound” could also be explored for its potential uses in these areas.
Mechanism of Action
Target of Action
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Structure-activity relationship studies have indicated that the linkage between quinoline and piperidine is crucial to the inhibitory effect .
Biochemical Pathways
Piperidine-containing compounds are known to play a significant role in the pharmaceutical industry .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for designing drugs .
Biochemical Analysis
Biochemical Properties
N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide plays a significant role in biochemical reactions. It acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . The compound interacts with the active sites of DHFR, leading to inhibition of the enzyme .
Cellular Effects
The effects of this compound on cells are profound. It exhibits cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . The compound influences cell function by causing cell cycle arrest in the G1 phase .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition. It binds to the active sites of DHFR, inhibiting the enzyme and leading to disruption of nucleotide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of nucleotide synthesis, where it interacts with the enzyme DHFR . The compound’s inhibitory effect on DHFR could potentially affect metabolic flux or metabolite levels.
Properties
IUPAC Name |
N-(4-piperidin-1-ylphenyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-26(25,19-8-4-6-16-7-5-13-21-20(16)19)22-17-9-11-18(12-10-17)23-14-2-1-3-15-23/h4-13,22H,1-3,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRMMXVTDBOYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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